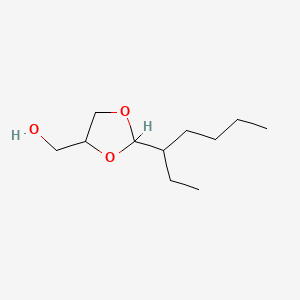
2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol is a heterocyclic organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.291 g/mol . This compound is characterized by a dioxolane ring fused with a heptane chain, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid.
Solvent: Toluene or other non-polar solvents.
Temperature: Reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The process parameters are carefully controlled to ensure the efficient formation of the desired product.
化学反应分析
Types of Reactions: (2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学研究应用
(2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a stabilizing moiety, enhancing the compound’s binding affinity to its targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
- (2-tert-Butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol
- 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol
- (2-Ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl)methanol
Comparison: Compared to its analogs, (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol exhibits unique properties due to the heptane chain, which can influence its solubility, reactivity, and biological activity. The presence of the dioxolane ring provides stability and versatility in chemical reactions, making it a valuable compound in various applications.
属性
CAS 编号 |
5694-85-9 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
(2-heptan-3-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-8-10(7-12)14-11/h9-12H,3-8H2,1-2H3 |
InChI 键 |
VNMRSUHVTDURNJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C1OCC(O1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



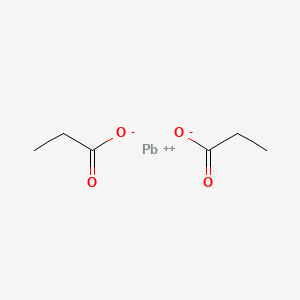
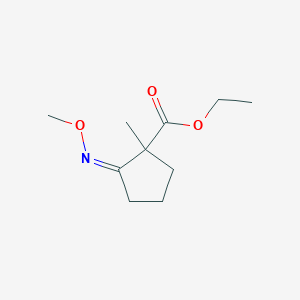

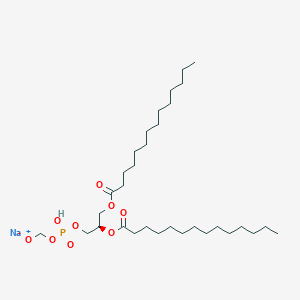
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
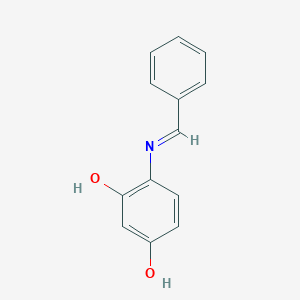

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
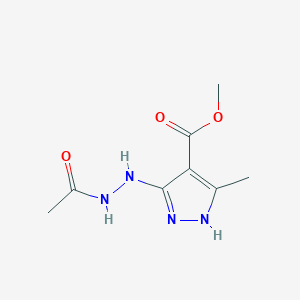
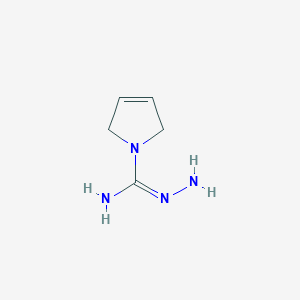

![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
